

1,3,4-Thiadiazole-2-sulfonyl chloride CAS number and spectral data

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Compound of Interest

Compound Name: 1,3,4-Thiadiazole-2-sulfonyl chloride

Cat. No.: B1321591

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In-Depth Technical Guide: 1,3,4-Thiadiazole-2-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1,3,4-Thiadiazole-2-sulfonyl chloride**, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of public domain data for this specific molecule, this guide furnishes its confirmed Chemical Abstracts Service (CAS) number and presents a plausible synthetic pathway and representative spectral data based on closely related analogs.

Core Compound Information

CAS Number: 362521-36-6[1][2]

Property	Value	Source
Molecular Formula	C ₂ HCIN ₂ O ₂ S ₂	[2]
Molecular Weight	184.62 g/mol	[2]
IUPAC Name	1,3,4-thiadiazole-2-sulfonyl chloride	[3]
SMILES	CIS(=O)(=O)C1=NN=CS1	[3]

Postulated Synthesis Protocol

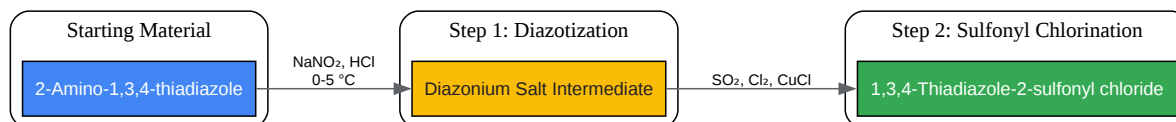
A feasible synthetic route to **1,3,4-Thiadiazole-2-sulfonyl chloride** can be conceptualized starting from the readily available 2-amino-1,3,4-thiadiazole. The protocol involves a two-step process encompassing diazotization followed by sulfonyl chlorination, a common method for introducing a sulfonyl chloride group onto a heterocyclic ring.

Step 1: Diazotization of 2-amino-1,3,4-thiadiazole

The initial step is the conversion of the amino group of 2-amino-1,3,4-thiadiazole into a diazonium salt. This is typically achieved by treating the starting material with a source of nitrous acid, such as sodium nitrite, in a strong acidic medium like hydrochloric acid at low temperatures (0-5 °C) to ensure the stability of the diazonium salt intermediate.

Step 2: Sulfonyl Chlorination (Sandmeyer-type Reaction)

The resulting diazonium salt is then subjected to a Sandmeyer-type reaction. In this step, a solution of sulfur dioxide in a suitable solvent (e.g., acetic acid or hydrochloric acid) is saturated with chlorine gas, and this mixture is reacted with the diazonium salt solution, often in the presence of a copper(I) chloride catalyst. This process facilitates the replacement of the diazonium group with a sulfonyl chloride group, yielding the target compound, **1,3,4-Thiadiazole-2-sulfonyl chloride**. The product would then be isolated and purified using standard laboratory techniques such as extraction and crystallization. A patent for a related process describes the diazotization and chlorination of a similar thiadiazole derivative, which supports the feasibility of this proposed pathway.



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Proposed synthesis of **1,3,4-Thiadiazole-2-sulfonyl chloride**.

Representative Spectral Data

Specific spectral data for **1,3,4-Thiadiazole-2-sulfonyl chloride** is not readily available in the public domain. The following table presents representative spectral data from closely related 1,3,4-thiadiazole derivatives to provide an expected range for the spectroscopic characteristics of the target compound.

Spectral Data Type	Representative Compound	Observed Peaks/Signals	Source
^1H NMR	2-Amino-5-aryl-1,3,4-thiadiazoles	Aromatic protons typically resonate between δ 7.0 and 8.5 ppm. The amino group protons appear as a broad singlet.	[4][5][6]
^{13}C NMR	2-Amino-5-aryl-1,3,4-thiadiazoles	The carbon atoms of the 1,3,4-thiadiazole ring typically appear in the range of δ 150-170 ppm.	[4][5]
IR Spectroscopy	2-Amino-1,3,4-thiadiazole	Characteristic peaks for N-H stretching (around 3300-3100 cm^{-1}), C=N stretching (around 1620 cm^{-1}), and C-S stretching are expected.	[7]
Mass Spectrometry	5-Amino-1,3,4-thiadiazole-2(3H)-thione	The mass spectrum would show a molecular ion peak corresponding to the compound's molecular weight.	[8]

It is important to note that the introduction of the electron-withdrawing sulfonyl chloride group at the 2-position of the 1,3,4-thiadiazole ring would be expected to influence the chemical shifts in the NMR spectra and the vibrational frequencies in the IR spectrum compared to the representative amino-substituted analogs. Specifically, downfield shifts for the remaining proton and carbon atoms of the thiadiazole ring in the ^1H and ^{13}C NMR spectra would be anticipated. In the IR spectrum, characteristic strong absorptions for the S=O stretching of the sulfonyl

chloride group would be expected in the regions of 1370-1330 cm^{-1} (asymmetric) and 1180-1160 cm^{-1} (symmetric).

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